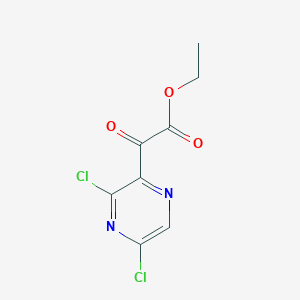![molecular formula C16H13ClFN3OS2 B2980455 (5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-53-6](/img/structure/B2980455.png)
(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring substituted with a chloro group, a piperazine ring linked to a fluorinated benzo[d]thiazole moiety, and a methanone group.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, potentially influencing multiple biological pathways .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The compound’s drug-like properties suggest that it may have favorable pharmacokinetic characteristics .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. One common synthetic route includes:
Preparation of 5-Chlorothiophene-2-carboxylic acid: : This can be achieved through chlorination of thiophene followed by oxidation.
Synthesis of 6-Fluorobenzo[d]thiazole-2-carboxylic acid: : This involves the cyclization of 2-amino-6-fluorobenzothiazole with chloroform in the presence of a base.
Coupling Reaction: : The two core structures are then coupled using piperazine as a linker, followed by a condensation reaction to form the methanone group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The fluorinated benzo[d]thiazole moiety can undergo reduction to form corresponding hydroxyl or amino derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : 5-Chlorothiophene-2-sulfoxide or 5-Chlorothiophene-2-sulfone.
Reduction: : 6-Fluorobenzo[d]thiazole-2-ol or 6-Fluorobenzo[d]thiazole-2-amine.
Substitution: : Various substituted piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the combination of chlorothiophene and fluorinated benzo[d]thiazole moieties. Similar compounds include:
5-Chlorothiophene-2-carboxylic acid
6-Fluorobenzo[d]thiazole-2-carboxylic acid
Piperazine derivatives
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c17-14-4-3-12(23-14)15(22)20-5-7-21(8-6-20)16-19-11-2-1-10(18)9-13(11)24-16/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGWKHBOVDDAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2980372.png)



![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2980382.png)




![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)
